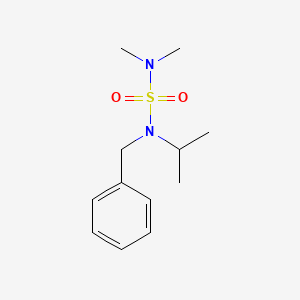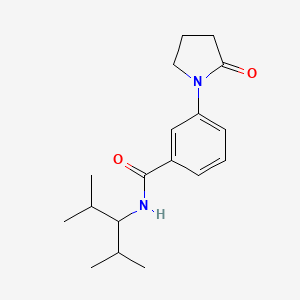
N-benzyl-N-isopropyl-N',N'-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfamide derivatives often involves innovative methodologies to introduce functional groups and create complex molecules. For instance, a study on the synthesis and characterization of amide-functionalized polymers demonstrates the creation of compounds with specific amide groups using N,N-diisopropylphosphanylbenzamide as a precursor (Summers & Quirk, 1998). Similarly, the Bischler-Napieralski reaction has been applied to synthesize N-arylmethylidene derivatives, showcasing a method that could potentially be adapted for the synthesis of N-benzyl-N-isopropyl-N',N'-dimethylsulfamide (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of sulfamide derivatives is critical for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of these compounds. For example, studies on dimethylisoindolin-1-ones derived from benzamide substrates reveal the selective C-C coupling of tertiary sp3 C-H bonds, indicating the complex interactions and structural considerations in sulfamide chemistry (Bhakuni et al., 2014).
Chemical Reactions and Properties
Sulfamide derivatives undergo a variety of chemical reactions, demonstrating their versatility. The KO(t)Bu-mediated synthesis of dimethylisoindolin-1-ones highlights a novel reaction pathway involving the selective coupling of unreactive tertiary sp3 C-H bonds, showcasing the chemical reactivity of these compounds (Bhakuni et al., 2014). Additionally, the dehydration and isomerization reactions of N-benzyloxyisomaleimide provide insights into the stability and reactivity of sulfamide derivatives under various conditions (Narita, Akiyama, & Okawara, 1971).
Physical Properties Analysis
The physical properties of sulfamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in different domains. Studies on polyamides derived from diamines and aromatic dicarboxylic acids, including sulfamide derivatives, shed light on their amorphous character, excellent solubility, and thermal stability, indicating the potential for material science applications (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of sulfamide derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal for their utilization in synthetic chemistry and material science. The synthesis of isoquinolinones from dilithiated N-arylbenzamides showcases the reactivity of sulfamide derivatives in forming complex heterocyclic compounds, illustrating their potential in medicinal chemistry and drug design (Davis et al., 1997).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Material Chemistry
Controlled Polymerization : Research on the controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has highlighted its application in drug delivery systems. This study demonstrated the use of a suitable RAFT chain transfer agent (CTA) and initiating species to achieve a controlled/"living" polymerization process, showcasing the potential of related compounds in developing thermoresponsive polymers (Convertine et al., 2004).
Fluorescent Molecular Thermometers : The development of fluorescent molecular thermometers using copolymers of N-isopropylacrylamide (NIPAM) labeled with polarity-responsive benzofurazans has been reported. This innovative approach takes advantage of the temperature-induced phase transition of poly(N-isopropylacrylamide) in aqueous solution and the solvent polarity-sensitive fluorescence properties of benzofurazans to create sensitive thermal probes (Uchiyama et al., 2003).
Nucleating and Clarifying Agents : The phase behavior and nucleation properties of isotactic polypropylene (i-PP) when mixed with N,N',N''-tris-isopentyl-1,3,5-benzene-tricarboxamide have been studied, indicating the compound's role as a novel nucleating and clarifying agent for polymeric materials. This research contributes to the understanding of polymer/additive interactions and their effects on the crystallization temperature and optical properties of polymer blends (Kristiansen et al., 2006).
Medicinal Chemistry and Biological Applications
- Synthesis and Biological Evaluation : A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized from the non-steroidal anti-inflammatory drug 4-aminophenazone. These compounds were screened for their inhibitory potential against various forms of human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, demonstrating their potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Advanced Materials and Chemical Synthesis
- Morphology Control in Solar Cells : The study on morphology control in polycarbazole-based bulk heterojunction solar cells using incremental increases of dimethyl sulfoxide or dimethyl formamide elucidates the tuning of polymer-solvent interaction, leading to improved photovoltaic performance. This research underscores the importance of solvent dynamics in the development of efficient solar energy harvesting technologies (Chu et al., 2011).
Eigenschaften
IUPAC Name |
N-benzyl-N-(dimethylsulfamoyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-11(2)14(17(15,16)13(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWDCCCZAIULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Dimethylamino)sulfonyl](methylethyl)benzylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)
![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)
